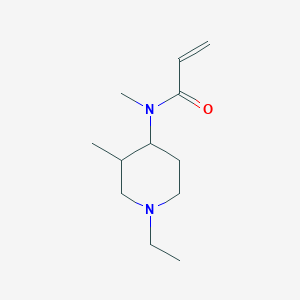

N-(1-Ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide, commonly known as U-47700, is a synthetic opioid drug that is highly potent and has been associated with numerous cases of overdose and death. U-47700 was first synthesized in the 1970s by a team of researchers at the pharmaceutical company Upjohn, who were searching for new painkillers. Despite being a Schedule I controlled substance in the United States, U-47700 has been widely available for purchase online and has been linked to numerous fatalities.

Mechanism of Action

U-47700 acts as a mu-opioid receptor agonist, binding to the receptor with high affinity and activating downstream signaling pathways. The activation of the mu-opioid receptor leads to the release of endogenous opioids, such as endorphins, which produce potent analgesic effects. However, the activation of the mu-opioid receptor also leads to the release of dopamine, which produces feelings of euphoria and can lead to addiction and dependence.

Biochemical and Physiological Effects:

U-47700 produces a range of biochemical and physiological effects, including analgesia, sedation, euphoria, respiratory depression, and pupillary constriction. These effects are mediated by the activation of the mu-opioid receptor and the release of endogenous opioids and dopamine.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages for use in laboratory experiments, including its high potency, selectivity for the mu-opioid receptor, and ability to produce potent analgesic effects. However, U-47700 also has several limitations, including its high potential for abuse and dependence, its association with numerous cases of overdose and death, and its status as a Schedule I controlled substance.

Future Directions

There are several future directions for research on U-47700, including the development of new opioid drugs with improved safety profiles, the investigation of the mechanisms of opioid receptor activation and signaling, and the development of new treatments for opioid addiction and dependence. Additionally, further research is needed to understand the factors contributing to the widespread availability and use of U-47700 and other synthetic opioids, and to develop strategies for reducing the harm associated with their use.

Synthesis Methods

The synthesis of U-47700 involves the reaction of 4-chlorobutyryl chloride with N-ethyl-3-methyl-4-piperidone to form 4-chlorobutyryl-N-ethyl-3-methyl-4-piperidone, which is then reacted with methylamine to form U-47700. The synthesis of U-47700 is relatively simple and can be carried out using readily available chemicals and equipment.

Scientific Research Applications

U-47700 has been used in scientific research to investigate the mechanisms of opioid receptor activation and the potential therapeutic applications of opioid drugs. U-47700 has been shown to bind to the mu-opioid receptor with high affinity, leading to potent analgesic effects. However, U-47700 also has a high potential for abuse and dependence, and its use has been associated with numerous cases of overdose and death.

properties

IUPAC Name |

N-(1-ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-5-12(15)13(4)11-7-8-14(6-2)9-10(11)3/h5,10-11H,1,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRVMLMBNSLCBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C(C1)C)N(C)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)

![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)

amino}acetamido)-N,N-dimethylbenzamide](/img/structure/B2578325.png)

![2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2578330.png)

![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2578338.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2578339.png)